molecular formula C16H21NO4 B13722912 (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Cat. No.: B13722912
M. Wt: 291.34 g/mol
InChI Key: OIMOFNCGPRURIA-UHFFFAOYSA-N
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Description

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid typically involves the protection of the amino group using the Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions usually involve mild temperatures and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amino acid .

Scientific Research Applications

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid: Similar to the Boc-protected compound but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    (s)-2-(Cbz-amino)-5-phenyl-4-pentenoic acid: Uses the carbobenzyloxy (Cbz) group for protection.

Uniqueness

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile in peptide synthesis .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OIMOFNCGPRURIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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